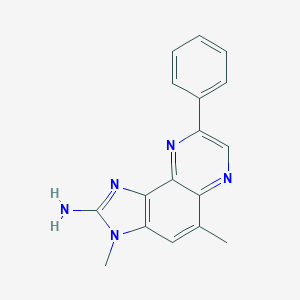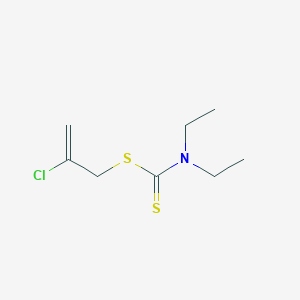
Acide (trans)-2-(4-chlorophényl)vinylboronique
Vue d'ensemble
Description
trans-2-(4-Chlorophenyl)vinylboronic acid: is an organic compound with the molecular formula C8H8BClO2 and a molecular weight of 182.41 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a vinyl group and a 4-chlorophenyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Synthesis of Complex Molecules: Used in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Utilized in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Bioconjugation: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Industry:
Mécanisme D'action
Target of Action
It’s known that boronic acids often interact with proteins and enzymes that have diol-containing residues, such as serine or threonine .
Mode of Action
Trans-2-(4-Chlorophenyl)vinylboronic acid is a reactant involved in various chemical reactions, including the synthesis of biarylketones and phthalides, trifluoromethylation, asymmetrical Michael addition for preparation of chromanes, and cobalt-catalyzed coupling to vinyl nitrogen-containing heteroaromatic compounds . These reactions suggest that the compound may interact with its targets through covalent bonding, given the reactivity of the boronic acid group .
Biochemical Pathways
The compound is involved in 1,2 and 1,4-addition reactions with o-hydroxycinnamaldehydes . This suggests that it may influence pathways involving these aldehydes or their downstream products.
Pharmacokinetics
Boronic acids are generally well absorbed and can distribute throughout the body due to their small size and polar nature .
Result of Action
Given its involvement in various chemical reactions, it’s likely that the compound can influence the synthesis of various bioactive molecules .
Action Environment
The action of trans-2-(4-Chlorophenyl)vinylboronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by pH, as boronic acids tend to form boronate esters under alkaline conditions . Additionally, the compound’s stability may be influenced by temperature and humidity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One of the primary methods for synthesizing trans-2-(4-Chlorophenyl)vinylboronic acid involves the Suzuki-Miyaura coupling reaction.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent reacts with a boron-containing compound to form the desired boronic acid.
Industrial Production Methods: Industrial production of trans-2-(4-Chlorophenyl)vinylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like halogens or alkylating agents are commonly employed.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted boronic acids.
Comparaison Avec Des Composés Similaires
- trans-2-Phenylvinylboronic acid
- trans-2-(4-Methylphenyl)vinylboronic acid
- trans-2-(4-Methoxyphenyl)vinylboronic acid
- trans-2-(4-Trifluoromethylphenyl)vinylboronic acid
Comparison:
- trans-2-Phenylvinylboronic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions .
- trans-2-(4-Methylphenyl)vinylboronic acid: The methyl group provides different steric and electronic properties compared to the chlorine substituent .
- trans-2-(4-Methoxyphenyl)vinylboronic acid: The methoxy group is an electron-donating group, affecting the reactivity and stability of the compound .
- trans-2-(4-Trifluoromethylphenyl)vinylboronic acid: The trifluoromethyl group is highly electron-withdrawing, significantly altering the compound’s reactivity .
Uniqueness: trans-2-(4-Chlorophenyl)vinylboronic acid is unique due to the presence of the chlorine substituent, which provides distinct electronic and steric properties, making it highly versatile in various chemical reactions .
Propriétés
IUPAC Name |
[(E)-2-(4-chlorophenyl)ethenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSDRAPTZRYXHN-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)








![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)
